6-Benzo[b]furanethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
169785-09-5 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.188 |
IUPAC Name |
2-cyclopenta[c]pyran-1-ylethanol |
InChI |
InChI=1S/C10H10O2/c11-6-4-10-9-3-1-2-8(9)5-7-12-10/h1-3,5,7,11H,4,6H2 |
InChI Key |
UBINRCSQAXPYMT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(OC=CC2=C1)CCO |
Synonyms |
6-Benzofuranethanol |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for 6 Benzo B Furanethanol and Its Analogs
Established Synthetic Routes for Benzo[b]furan Core Construction
The construction of the benzo[b]furan core is a well-explored area of organic synthesis, with numerous methods developed over the years. These strategies often involve the formation of a key C-O bond to close the furan (B31954) ring onto a benzene (B151609) precursor.
Cyclization and Cycloisomerization Processes
Cyclization and cycloisomerization reactions represent a fundamental approach to the synthesis of the benzo[b]furan skeleton. These methods often involve the intramolecular reaction of a suitably functionalized phenol (B47542) derivative.
One common strategy is the acid-catalyzed cyclization of acetals. For instance, the cyclization of an acetal (B89532) substrate under acidic conditions, such as with polyphosphoric acid (PPA), can lead to the formation of the benzofuran (B130515) core. wuxiapptec.com The mechanism involves protonation of the acetal, elimination of an alcohol to form an oxonium ion, followed by intramolecular nucleophilic attack of the phenyl ring. wuxiapptec.com
Ruthenium-catalyzed cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols provides another pathway to benzofurans. organic-chemistry.org This method offers chemo- and regioselectivity for 5- and 6-endo cyclizations. organic-chemistry.org Similarly, palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols has been developed to produce 2-methylene-2,3-dihydrobenzofuran-3-ols, which can be further converted to 2-substituted benzofurans. researchgate.net
Electrophile-promoted cyclization of o-alkynylphenols is another powerful technique. chim.it Electrophiles such as iodine, selenium, or silyl (B83357) cations can be used to initiate the cyclization. chim.itnih.gov For example, the reaction of o-iodoanisoles with terminal alkynes followed by an electrophilic cyclization yields 2,3-disubstituted benzo[b]furans. organic-chemistry.org
Here is an interactive data table summarizing various cyclization and cycloisomerization methods for benzofuran synthesis:
| Starting Material | Catalyst/Reagent | Product | Reference |
| Acetal Substrate | Polyphosphoric Acid (PPA) | Benzofuran Core | wuxiapptec.com |
| Benzannulated Homo- and Bis-homopropargylic Alcohols | Ruthenium Catalyst | Benzofurans and Isochromenes | organic-chemistry.org |
| 2-(1-Hydroxyprop-2-ynyl)phenols | Palladium(II) Halide | 2-Methylene-2,3-dihydrobenzofuran-3-ols | researchgate.net |
| o-Alkynylphenols | Iodine, Selenium, or Silyl Cations | Substituted Benzofurans | chim.itnih.gov |
| o-Iodoanisoles and Terminal Alkynes | N/A (Electrophilic Cyclization) | 2,3-Disubstituted Benzo[b]furans | organic-chemistry.org |
Cross-Coupling Reactions in Benzo[b]furan Synthesis
Cross-coupling reactions, particularly those catalyzed by transition metals, have become indispensable tools in modern organic synthesis and are widely applied to the construction of benzo[b]furans. These reactions allow for the formation of key carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
A prominent example is the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide. rsc.org This reaction is frequently used to couple o-halophenols with alkynes, setting the stage for a subsequent cyclization to form the benzofuran ring. rsc.orgnih.gov A one-pot procedure combining a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by cyclization, provides a direct route to 2-substituted benzofurans. koreascience.kr
The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, has also been employed in benzofuran synthesis. For instance, a one-pot synthesis of disubstituted benzo[b]furans has been achieved through an ortho-selective Sonogashira coupling of dichlorophenols and terminal alkynes, followed by cyclization and a Suzuki-Miyaura coupling. organic-chemistry.org
The Heck coupling, which involves the reaction of an unsaturated halide with an alkene, can also be utilized. For instance, a palladium-catalyzed intramolecular Heck reaction is a key step in a synthetic route to benzofuran derivatives. acs.org
Below is a data table summarizing the use of cross-coupling reactions in benzofuran synthesis:
| Cross-Coupling Reaction | Reactants | Catalyst System | Product | Reference |
| Sonogashira Coupling | o-Iodophenol, Terminal Alkyne | Pd catalyst on nano-sized carbon balls | 2-Substituted Benzofuran | koreascience.kr |
| Sonogashira/Suzuki-Miyaura Coupling | Dichlorophenol, Terminal Alkyne | Palladium-dihydroxyterphenylphosphine catalyst | Disubstituted Benzo[b]furan | organic-chemistry.org |
| Heck Coupling | Unsaturated Halide, Alkene | Palladium Catalyst | Benzofuran Derivative | acs.org |
| Buchwald-Hartwig Cross-Coupling | 3-Aminobenzo[b]furan, 1-Bromo-3,4,5-trimethoxybenzene | Pd(OAc)₂, rac-BINAP, Cs₂CO₃ | N-Aryl-3-aminobenzo[b]furan | mdpi.com |
Palladium-Catalyzed Synthetic Strategies
Palladium catalysis plays a central role in many modern methods for benzo[b]furan synthesis due to its versatility and high efficiency. scielo.org.mxmdpi.comrsc.org Palladium catalysts are employed in a wide range of transformations, including cross-coupling reactions, cyclizations, and domino processes.
Palladium-catalyzed Sonogashira coupling is a cornerstone for constructing the benzofuran skeleton. This reaction between o-halophenols and terminal alkynes, followed by cyclization, provides a straightforward route to 2-substituted benzofurans. rsc.orgnih.gov For example, a recyclable palladium catalyst supported on nano-sized carbon balls has been successfully used for this transformation under copper- and ligand-free conditions. koreascience.kr
Palladium-catalyzed oxidative annulation of phenols and unactivated internal alkynes offers a direct, one-step synthesis of 2,3-disubstituted benzo[b]furans. nih.gov This method demonstrates a broad substrate scope. nih.gov
Furthermore, palladium-catalyzed domino reactions, which combine multiple bond-forming events in a single pot, provide an efficient approach to complex benzofuran derivatives. An example is the palladium-catalyzed domino cyclization/coupling process using triarylbismuth reagents for the generation of the benzofuran core. researchgate.net
The following table highlights some key palladium-catalyzed strategies for benzofuran synthesis:
| Reaction Type | Reactants | Catalyst System | Product | Reference |
| Sonogashira Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | Pd on nano-sized carbon balls | 2-Substituted Benzofuran | koreascience.kr |
| Oxidative Annulation | Phenol, Unactivated Internal Alkyne | Palladium Catalyst | 2,3-Disubstituted Benzofuran | nih.gov |
| Domino Cyclization/Coupling | o-Halophenol, Alkyne, Triarylbismuth Reagent | Palladium Catalyst | Substituted Benzofuran | researchgate.net |
| Tandem Hydroxylation/Heterocyclization | o-Haloaryl Alkyne | Pd₂(dba)₃, t-BuXPhos | Dimethoxy-substituted Benzofuran | beilstein-journals.org |
Copper-Catalyzed Synthetic Strategies
Copper catalysis offers a valuable alternative and complement to palladium-based methods for the synthesis of benzo[b]furans. rsc.orgnih.gov Copper catalysts are often used in coupling and cyclization reactions, providing efficient pathways to the benzofuran core.
A classic approach involves the copper-promoted one-step synthesis of benzofurans from o-iodophenols and terminal alkynes, often using copper(I) oxide in refluxing pyridine. rsc.org Copper iodide (CuI) is also frequently used as a co-catalyst in palladium-catalyzed Sonogashira couplings to facilitate the formation of the key C-C bond. rsc.orgnih.gov
Copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. rsc.org This transformation proceeds through a sequential nucleophilic addition of the phenol to the alkyne followed by oxidative cyclization. rsc.org
Furthermore, copper-catalyzed intramolecular O-arylation is a key step in some synthetic routes. For instance, a one-pot process involving regioselective iron(III)-catalyzed halogenation of an aryl ring, followed by copper-catalyzed O-arylation, has been developed for the synthesis of various benzofuran analogues. acs.org
The table below summarizes some copper-catalyzed methods for benzofuran synthesis:
| Reaction Type | Reactants | Catalyst System | Product | Reference |
| One-Step Synthesis | o-Iodophenol, Terminal Alkyne | Copper(I) Oxide | Benzofuran | rsc.org |
| Aerobic Oxidative Cyclization | Phenol, Alkyne | Copper Catalyst | Polysubstituted Benzofuran | rsc.org |
| Intramolecular O-Arylation | 1-(2-Bromoaryl)ketone | Copper(I) Iodide | Benzofuran | acs.org |
| Tandem Coupling/Cyclization | o-Iodophenol, Terminal Alkyne | Asymmetric dinuclear copper(I) complex | 2-Arylbenzofuran | researchgate.net |
Electrophilic and Nucleophilic Cyclization Approaches
Electrophilic and nucleophilic cyclization reactions are fundamental strategies for constructing the benzo[b]furan ring system. These methods rely on the inherent reactivity of appropriately substituted precursors to undergo intramolecular ring closure.
Electrophilic Cyclization
Electrophilic cyclization is a powerful tool for the synthesis of a wide variety of heterocyclic compounds, including benzofurans. nih.gov These reactions typically involve the activation of an alkyne by an electrophile, followed by intramolecular nucleophilic attack from a nearby functional group. nih.gov Halogens such as iodine (I₂), iodine monochloride (ICl), and N-bromosuccinimide (NBS), as well as selenium electrophiles like phenylselenyl chloride (PhSeCl), are commonly used to initiate these cyclizations. nih.gov The reaction of o-anisole-substituted ynamides with I₂, NBS, or NCS leads to 3-halogenated 2-amidobenzofurans. organic-chemistry.org
Nucleophilic Cyclization
Nucleophilic cyclization approaches often involve the intramolecular attack of a phenoxide onto a suitable electrophilic carbon center. A classic example is the reaction of an o-hydroxyphenyl derivative bearing a side chain with a leaving group, which upon deprotonation of the phenol, undergoes intramolecular Williamson ether synthesis to form the furan ring. The addition of Grignard reagents to 1-(2-hydroxyphenyl)-2-chloroethanones generates alkoxide intermediates that can undergo direct cyclization to form 3-substituted benzo[b]furans. organic-chemistry.org
The following table provides examples of electrophilic and nucleophilic cyclization approaches:
| Cyclization Type | Starting Material | Reagent/Catalyst | Product | Reference |
| Electrophilic | o-Anisole-substituted ynamide | I₂, NBS, or NCS | 3-Halogenated 2-amidobenzofuran | organic-chemistry.org |
| Electrophilic | Diarylalkyne | I₂, ICl, NBS, or PhSeCl | Halogenated/Selenated Benzofuran | nih.gov |
| Nucleophilic | 1-(2-Hydroxyphenyl)-2-chloroethanone | Grignard Reagent | 3-Substituted Benzofuran | organic-chemistry.org |
Regioselective Synthesis of 6-Substituted Benzo[b]furan Derivatives
The synthesis of specifically substituted benzo[b]furans, such as those with functionality at the 6-position, requires precise control over the regioselectivity of the reactions.
A notable method for the regioselective synthesis of 7-iodobenzo[b]furans involves a palladium-catalyzed tandem α-arylation/intramolecular O-arylation of 5-substituted-1,2,3-triiodobenzenes and benzylketones. rsc.org The α-arylation occurs selectively at the least sterically hindered position of the triiodoarene. rsc.org While this method directly yields 7-substituted derivatives, it highlights the potential for achieving high regioselectivity in the synthesis of substituted benzofurans.
Another approach involves the Sc(OTf)₃-catalyzed intermolecular cyclization between para-substituted N-(arylthio)succinimides and alkynes, which leads to 6-substituted benzo[b]thiophenes through a 1,2-sulfur migration. researchgate.net While this is for a related sulfur-containing heterocycle, it demonstrates a strategy for achieving 6-substitution.
The directed ortho-metalation (DoM) strategy, combined with palladium-catalyzed cross-coupling reactions, offers a powerful approach for the construction of polysubstituted aromatic compounds, which can be precursors to specifically substituted benzofurans. beilstein-journals.org
The following table summarizes strategies with potential for the regioselective synthesis of 6-substituted benzo[b]furans:
| Strategy | Reactants | Catalyst/Reagent | Product | Reference |
| Tandem α-Arylation/O-Arylation | 5-Substituted-1,2,3-triiodobenzene, Benzylketone | Palladium Catalyst | 7-Iodobenzo[b]furan | rsc.org |
| Intermolecular Cyclization/Migration | para-Substituted N-(arylthio)succinimide, Alkyne | Sc(OTf)₃ | 6-Substituted Benzo[b]thiophene | researchgate.net |
| Directed ortho-Metalation (DoM) | Functionalized Aromatic Compound | Strong Base, Electrophile | Polysubstituted Aromatic Precursor | beilstein-journals.org |
Directed Annulation Strategies for C6 Functionalization
Directed annulation strategies have emerged as powerful tools for the regioselective functionalization of the benzo[b]furan core, including at the C6 position. These methods often employ directing groups to guide a metal catalyst to a specific C-H bond, enabling the construction of the furan ring with precise control over substituent placement.
One notable approach involves the rhodium-catalyzed annulation of substrates with a directing group. For instance, rhodium complexes have been effectively used in C-H activation and subsequent annulation reactions to build polycyclic structures. researchgate.net These strategies often provide high atom and step economy. researchgate.net Another strategy utilizes a removable directing group, such as an 8-aminoquinoline (B160924) amide, to direct palladium-catalyzed C-H arylations on the benzofuran scaffold. chemrxiv.org This allows for the introduction of various aryl groups at specific positions, which can be precursors to further functionalization. chemrxiv.org
Furthermore, nickel/N-heterocyclic carbene catalysis, in the presence of a bulky aluminum additive, has been shown to achieve C6-selective linear alkylation of 2-carbamoylbenzofurans with 1-alkenes. researchgate.net This method demonstrates the potential for direct functionalization at the C6 position, which is otherwise challenging to achieve.
Precursor-Based Synthesis for Targeted Regioselectivity
The synthesis of specifically substituted benzo[b]furans, such as those functionalized at the C6 position, heavily relies on the design and use of appropriately functionalized precursors. The regioselectivity of the cyclization to form the benzofuran ring is often dictated by the substitution pattern of the starting materials.
A common and versatile method for constructing the benzo[b]furan skeleton is the intramolecular cyclization of a suitably substituted precursor. rsc.org This can involve the formation of either the O-C2 or C2-C3 bond in the final ring-closing step. rsc.org For instance, the reaction of 2-halophenols with terminal alkynes, often via a Sonogashira coupling followed by cyclization, is a widely used strategy. acs.org The substituents on the phenol and alkyne precursors determine the final substitution pattern of the benzofuran.
Another powerful precursor-based approach is the acid-catalyzed cyclization and dehydration of compounds containing a carbonyl group. rsc.org The strategic placement of functional groups on an aryl ketone precursor can direct the cyclization to yield a specific regioisomer. For example, iron(III)-catalyzed halogenation of an aryl ring followed by a copper- or iron-catalyzed O-arylation allows for the synthesis of various structural analogs from 1-aryl- or 1-alkylketones. acs.org The regioselectivity of the initial halogenation step is crucial for controlling the final substitution pattern. acs.org
The following table summarizes precursor-based methods for achieving regioselectivity in benzofuran synthesis:
| Precursor Type | Reaction/Catalyst | Key Feature | Resulting Benzofuran |
| 2-Halophenols and Terminal Alkynes | Sonogashira Coupling/Palladium or Copper Catalysis | Controlled placement of substituents on both starting materials. | 2,3-Disubstituted Benzofurans |
| o-Alkynylphenols | Indium(III) Halide Catalysis | 5-endo-dig regioselective hydroalkoxylation. mdpi.com | C2-Substituted Benzofurans mdpi.com |
| 1-Arylketones | Iron(III)-Catalyzed Halogenation and Copper/Iron-Catalyzed O-Arylation | Regioselective halogenation of the aryl ring. acs.org | Variably Substituted Benzofurans acs.org |
| o-Cinnamyl Phenols | Pd(II)-Catalyzed Oxidative Annulation | In situ generation of the cyclization precursor. mdpi.com | 2-Benzyl Benzofurans mdpi.com |
Stereoselective Synthesis of Benzo[b]furan Systems
The development of stereoselective methods for the synthesis of benzo[b]furan systems is crucial, particularly for accessing chiral derivatives with potential biological activity. These methods aim to control the three-dimensional arrangement of atoms in the final product.
Asymmetric Synthesis Methods for Chiral Benzo[b]furan Derivatives
Asymmetric synthesis provides a direct route to enantiomerically enriched benzo[b]furan derivatives. One approach involves the use of chiral auxiliaries or chiral reagents to induce stereoselectivity. For example, chemoenzymatic methods have been employed to create chiral furan derivatives, which can serve as versatile building blocks for more complex optically active structures. acs.org
Another strategy is the enantioselective hydroarylation of alkyne-indole systems, which, although demonstrated for benzocarbazoles, showcases the potential of using chiral base catalysts to achieve high enantioselectivity in the synthesis of related heterocyclic systems. acs.org Organocatalysis, such as the use of the Hayashi-Jorgensen catalyst, has been successfully applied in the asymmetric synthesis of dihydrofuran derivatives, which can be precursors to chiral benzo[b]furans. mdpi.com
Chiral Catalysis in Benzo[b]furan Synthesis
Chiral catalysis is a powerful tool for the enantioselective synthesis of benzo[b]furans, where a small amount of a chiral catalyst can generate a large quantity of a chiral product. Transition metal catalysts, in combination with chiral ligands, are frequently employed.
Recent advances have focused on the use of earth-abundant metals in asymmetric catalysis. researchgate.net For example, copper-catalyzed intramolecular Ullmann-type reactions have been developed for the synthesis of chiral chromans, a strategy that could be adapted for benzo[b]furan synthesis. researchgate.net Palladium catalysis, a mainstay in cross-coupling reactions, has also been utilized in asymmetric synthesis. The development of new chiral ligands is key to achieving high enantioselectivity in these transformations.
The following table highlights different approaches to stereoselective benzofuran synthesis:
| Methodology | Catalyst/Reagent | Key Principle | Outcome |
| Chemoenzymatic Synthesis | Enzymes (e.g., lipases) | Enantioselective resolution or desymmetrization of furan precursors. | Chiral furan building blocks acs.org |
| Organocatalysis | Hayashi-Jorgensen catalyst | Asymmetric Michael addition/cyclization cascade. mdpi.com | Enantioenriched dihydrofuran derivatives mdpi.com |
| Chiral Base Catalysis | Cinchona alkaloids | Enantioselective hydroarylation. acs.org | Axially chiral heterocycles acs.org |
| Transition Metal Catalysis | Copper/Chiral Ligands | Asymmetric intramolecular C-O bond formation. researchgate.net | Enantioenriched benzoheterocycles researchgate.net |
Advanced Functionalization Strategies for the Benzo[b]furan Core
Direct functionalization of the pre-formed benzo[b]furan core represents an efficient and atom-economical approach to introduce molecular diversity. C-H functionalization has emerged as a particularly powerful strategy in this regard.
C-H Functionalization Methodologies
C-H functionalization involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, avoiding the need for pre-functionalized starting materials. mdpi.com This strategy has been successfully applied to the benzo[b]furan scaffold.
Transition-metal catalysis is central to many C-H functionalization reactions. mdpi.com Palladium, rhodium, and ruthenium catalysts are commonly used to activate C-H bonds. nih.govacs.orgcrimsonpublishers.com For instance, palladium-catalyzed direct arylation of 2-substituted benzofurans with aryl bromides allows for the efficient synthesis of 2,3-disubstituted benzofurans. researchgate.net The use of directing groups can control the regioselectivity of these reactions, enabling functionalization at specific positions of the benzofuran ring system. chemrxiv.org For example, an 8-aminoquinoline directing group has been used to achieve C3-arylation of benzofuran-2-carboxamides. chemrxiv.org
Recent research has also explored the use of more sustainable and earth-abundant 3d metal catalysts, such as iron and copper, for C-H activation. beilstein-journals.org These catalysts can promote C-H halogenation followed by intramolecular O-arylation to form the benzofuran ring. beilstein-journals.org
The table below summarizes various C-H functionalization methods for the benzofuran core:
| Catalyst System | Reaction Type | Position Functionalized | Key Features |
| Palladium(II) Acetate | Direct Arylation | C3 | Tolerates a variety of functional groups on the aryl halide. researchgate.net |
| Rhodium(III) Complexes | Annulation | C2/C3 | Can be used for the synthesis of polycyclic benzofuran derivatives. nih.govacs.org |
| Ruthenium(II) Complexes | (Hetero)arylation | C3 | Employs aryl-boronic acids or aryl-BF3K salts as coupling partners. crimsonpublishers.com |
| Iron(III)/Copper(I) | Halogenation/O-Arylation | Various | One-pot process starting from aryl ketones. acs.org |
| Palladium(II) Acetate/8-Aminoquinoline Directing Group | C-H Arylation | C3 | Enables functionalization of benzofuran-2-carboxamides. chemrxiv.org |
Late-Stage Functionalization of 6-Benzo[b]furanethanol Scaffolds
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and drug discovery, enabling the direct modification of complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogs from a common advanced intermediate, thereby streamlining the exploration of structure-activity relationships without the need for de novo synthesis. While specific examples of LSF on this compound are not extensively documented, the principles of LSF developed for other heterocyclic systems can be applied to this scaffold.
The primary targets for LSF on a this compound scaffold would be the C-H bonds of the aromatic ring and the furan ring. Methodologies such as transition-metal-catalyzed C-H activation have proven effective for the functionalization of a wide array of heterocyclic compounds. beilstein-journals.orgmdpi.com For instance, palladium-catalyzed direct arylation has been successfully used for the C-H arylation of benzo[b]furans, typically at the C2 or C3 positions. researchgate.net
Photoredox catalysis offers a mild and highly selective alternative for LSF, allowing for the introduction of various functional groups under gentle reaction conditions. nih.govchem-station.com This method has been employed for the direct methylation, ethylation, and cyclopropylation of biologically active heterocycles using stable organic peroxides activated by visible light. nih.gov Such a strategy could foreseeably be applied to the this compound core to generate novel analogs.
Hypervalent iodine reagents have also gained prominence as a tool for the late-stage functionalization of heterocycles. rsc.org These reagents can mediate a range of transformations, including oxidative amination, azidation, and halogenation, under transition-metal-free conditions, offering a complementary approach to metal-catalyzed methods. rsc.org
The application of these LSF strategies to this compound would likely involve the careful selection of catalysts and reaction conditions to achieve the desired regioselectivity, given the multiple potential sites for functionalization on the molecule.
| LSF Strategy | Potential Functionalization | Key Features |
| Transition-Metal Catalysis (e.g., Palladium) | Arylation, Alkylation | High efficiency, established methodology. researchgate.net |
| Photoredox Catalysis | Methylation, Ethylation, Cyclopropylation | Mild conditions, high selectivity, good functional group tolerance. nih.govchem-station.com |
| Hypervalent Iodine Reagents | Amination, Azidation, Halogenation | Transition-metal-free, broad scope of transformations. rsc.org |
One-Pot and Cascade Reactions in Benzo[b]furan Synthesis
A common and powerful strategy involves the Sonogashira coupling of a substituted phenol with a terminal alkyne, followed by an intramolecular cyclization. This approach has been utilized in various one-pot procedures to generate substituted benzo[b]furans. For example, a three-component reaction of a 2-iodophenol, a terminal alkyne, and an aryl iodide under Sonogashira conditions can yield 2,3-disubstituted benzo[b]furans. nih.gov The use of microwave irradiation can significantly shorten reaction times and improve yields in these processes. nih.gov
Palladium-catalyzed methodologies are central to many one-pot syntheses of benzo[b]furans. One such protocol involves the ortho-selective Sonogashira coupling of dichlorophenols with terminal alkynes, followed by cyclization and a subsequent Suzuki-Miyaura coupling to afford disubstituted benzo[b]furans. acs.org This demonstrates the power of sequential catalytic cycles within a single pot to build molecular complexity.
Transition-metal catalysis, in general, provides a versatile platform for cascade reactions leading to benzo[b]furans. chim.it For instance, gold-catalyzed cycloisomerization of 2-(iodoethynyl)-aryl esters can produce functionalized benzo[b]furans through a cascade involving a beilstein-journals.orgacs.org-iodine shift and a C-O insertion. chim.it Nickel-catalyzed tandem coupling-cyclization reactions of 2-halophenols and aryl acetylenes also provide an effective route to 2-substituted benzo[b]furans. benthamdirect.comresearchgate.net
Metal-free approaches have also been developed. For example, the reaction of o-cinnamyl phenols can undergo oxidative cyclization to yield 2-benzyl benzo[b]furans. organic-chemistry.org Furthermore, a transition-metal-free, one-pot synthesis of fused benzofuranamines has been reported to proceed at room temperature with high efficiency.
Below is a table summarizing selected one-pot and cascade reactions for the synthesis of benzo[b]furan derivatives, highlighting the diversity of catalysts and starting materials employed.
| Reaction Type | Catalytic System | Starting Materials | Product Type |
| Three-Component Sonogashira/Cyclization | Pd(PPh₃)₄, CuI | 2-Iodophenol, Terminal Alkyne, Aryl Iodide | 2,3-Disubstituted Benzo[b]furan nih.gov |
| Sonogashira/Suzuki-Miyaura Cascade | Palladium-Dihydroxyterphenylphosphine | Dichlorophenol, Terminal Alkyne, Boronic Acid | Disubstituted Benzo[b]furan acs.org |
| Tandem Coupling-Cyclization | Ni/5-Bromo-2,2'-bipyridine | 2-Halophenol, Aryl Acetylene | 2-Substituted Benzo[b]furan benthamdirect.comresearchgate.net |
| Gold-Catalyzed Cycloisomerization | Gold(I) species | 2-(Iodoethynyl)-aryl ester | Functionalized Benzo[b]furan chim.it |
| Oxidative Cyclization | PdCl₂(CH₃CN)₂ | o-Cinnamyl Phenol | 2-Benzyl Benzo[b]furan organic-chemistry.org |
Chemical Reactivity and Reaction Mechanisms of 6 Benzo B Furanethanol
Intramolecular and Intermolecular Reactions of the Benzo[b]furan Ring System
The benzo[b]furan ring is a privileged structural motif found in many natural products and pharmacologically active molecules. acs.org Its synthesis and subsequent reactions have been a major focus of organic chemistry, leading to a variety of methods for its construction and functionalization. These reactions are broadly categorized into intramolecular and intermolecular processes, which are crucial for creating substituted derivatives.
Intramolecular cyclization is a primary strategy for constructing the benzo[b]furan core. researchgate.net These reactions typically involve the formation of a C–O bond to close the furan (B31954) ring. Common precursors are appropriately substituted phenols. For instance, 2-alkynylphenols can undergo intramolecular cyclization catalyzed by transition metals (like palladium, copper, gold, or rhodium) or under metal-free conditions using bases like cesium carbonate (Cs₂CO₃). nih.govscirp.org Another significant approach involves the intramolecular O-arylation of 1-(2-haloaryl)ketones, which can be catalyzed by copper or iron complexes to form the C7a–O bond. acs.orgmdpi.com
Intermolecular reactions offer versatile pathways to more complex benzo[b]furan derivatives. Tandem reactions, such as the Sonogashira coupling of a 2-halophenol with a terminal alkyne followed by in-situ cyclization, are widely used to produce 2-substituted or 2,3-disubstituted benzo[b]furans. acs.orgorganic-chemistry.org These processes can be promoted by palladium or nickel catalysts. mdpi.com Furthermore, the benzo[b]furan ring itself can participate in intermolecular reactions. For example, 2-aryl-benzo[b]furans can undergo oxidative dehydrogenative (ODH) 3,3'-homocoupling in the presence of an oxidant like 2,3-dichloro-5,6-dicyano-1,4-quinone (DDQ) and a strong acid, linking two benzofuran (B130515) units. rsc.org
| Reaction Type | Description | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| Intramolecular Cyclization | Formation of the furan ring from a substituted phenol (B47542) precursor, such as a 2-alkynylphenol. | Pd, Cu, Au, Cs₂CO₃ | nih.govscirp.org |
| Intramolecular O-Arylation | Cyclization of 1-(2-haloaryl)ketones to form the C7a-O bond of the benzofuran ring. | FeCl₃, CuI | acs.orgmdpi.com |
| Tandem Sonogashira Coupling/Cyclization | A one-pot reaction of a 2-halophenol with a terminal alkyne to form 2-substituted benzo[b]furans. | Pd or Ni catalysts | acs.orgorganic-chemistry.orgmdpi.com |
| Intermolecular [3+2] Cycloaddition | Reaction of benzoquinone with vinyl azides to construct the 2-substituted benzofuran skeleton. | Air, ambient conditions | researchgate.net |
| Oxidative Dehydrogenative Coupling | 3,3'-Homocoupling of 2-aryl-benzo[b]furans to form bibenzo[b]furans. | DDQ, strong acid | rsc.org |
Reaction Mechanisms Underlying 6-Benzo[b]furanethanol Derivatization
The derivatization of this compound can occur either on the benzo[b]furan ring or at the ethanol (B145695) side chain. The reaction mechanisms are dictated by the electronic properties of the starting material.
The mechanism for derivatizing the ring system often begins with the activation of a precursor. For instance, in the synthesis of substituted benzo[b]furans from 2,6-disubstituted phenols and alkynyl sulfoxides, the proposed mechanism involves an electrophilic activation of the sulfoxide, followed by a substitution reaction with the phenol. rsc.org This leads to a charge-accelerated acs.orgacs.org-sigmatropic rearrangement and subsequent substituent migration to form the highly substituted benzofuran. rsc.org In radical reactions, such as the copper-mediated intramolecular dehydrogenative C–O coupling, the mechanism is believed to start with the formation of a phenoxy radical via single-electron transfer (SET) with a Cu(II) catalyst. rsc.org This is followed by intramolecular cyclization, oxidation, and deprotonation to yield the final product. rsc.org
For this compound, the ethanol group (-CH₂CH₂OH) is an electron-donating group, which activates the benzene (B151609) portion of the ring system towards electrophilic aromatic substitution. This directing effect would favor substitution at the C7 and C5 positions, which are ortho and para to the C6-substituent, respectively.
Derivatization can also be achieved via the ethanol side chain. Common reactions of primary alcohols, such as oxidation, esterification, or etherification, provide pathways to a wide range of derivatives. nih.gov For example, acylation of the hydroxyl group can be performed using acyl halides or anhydrides. researchgate.net This reaction typically proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent. The reactivity can be enhanced by converting the alcohol to its more nucleophilic alkoxide form with a base, or by using a highly reactive acylating agent. researchgate.net
Electrophilic and Radical Reactivity Profiles of the Benzo[b]furan Moiety
The benzo[b]furan ring system exhibits a distinct reactivity profile towards electrophiles and radicals. Theoretical and experimental studies have shown that the molecule does not behave as a uniformly delocalized aromatic system but rather shows reactivity characteristic of both an aromatic ring and an electron-rich double bond. sciforum.netsemanticscholar.org
Electrophilic Reactivity: Electrophilic substitution on the unsubstituted benzo[b]furan ring occurs preferentially at the C2 position of the furan ring. uoanbar.edu.iqslideshare.net This regioselectivity is attributed to the higher electron density at this position and the relative stability of the cationic intermediate (Wheland intermediate) formed upon electrophilic attack. If the C2 position is blocked, substitution may occur at the C3 position. The reactivity of the benzofuran nucleus is generally higher than that of benzene but lower than that of the parent furan ring. uoanbar.edu.iq
The reaction with electrophiles can proceed through two different mechanisms: a classic aromatic electrophilic substitution (SEAr) or an addition-elimination mechanism at the C2-C3 double bond. sciforum.netsemanticscholar.org Halogenation, for instance, often results in a 2,3-addition product, which can then undergo elimination to yield a substituted benzofuran. slideshare.net
Radical Reactivity: The benzo[b]furan moiety can also undergo radical reactions. Radical cyclization reactions are a common method for synthesizing complex benzofuran derivatives. researchgate.net These reactions can be initiated by single-electron transfer (SET) from a suitable initiator to a precursor, generating a radical that then cyclizes onto an unsaturated bond. rsc.org For example, a copper-catalyzed intramolecular C–O coupling reaction is proposed to proceed through a phenoxy radical intermediate. rsc.org Similarly, the intermolecular coupling of 2-aryl-benzo[b]furans can be initiated by oxidation of the substrate into an electrophilic radical cation. rsc.org
| Position | Reactivity Type | Description | Reference |
|---|---|---|---|
| C2 | Electrophilic Attack | Primary site for electrophilic substitution due to high electron density and stability of the intermediate. | uoanbar.edu.iqslideshare.net |
| C3 | Electrophilic Attack | Secondary site for electrophilic substitution, becomes reactive if C2 is blocked. | uoanbar.edu.iq |
| C2-C3 Bond | Electrophilic Addition | Can undergo addition-elimination reactions, for example with halogens. | sciforum.netslideshare.net |
| C3 | Radical Coupling | Site for intermolecular radical-radical coupling reactions, such as 3,3'-dimerization. | rsc.org |
| Benzene Ring (C4-C7) | Electrophilic Attack | Less reactive than the furan ring. Reactivity is influenced by existing substituents. | uoanbar.edu.iq |
Investigations into the Reactivity of the Ethanol Side Chain at C6
While much research focuses on the benzo[b]furan ring itself, the ethanol side chain at the C6 position offers a versatile handle for further chemical modification. The reactivity of this side chain is characteristic of a primary alcohol attached to an aromatic system.
Key reactions involving the ethanol side chain include oxidation, esterification, and etherification.
Oxidation : The primary alcohol of the ethanol group can be oxidized to an aldehyde and further to a carboxylic acid. The oxidation of a similar compound, 3-(2-hydroxyethyl)benzo[b]furan, to the corresponding aldehyde has been noted. The aldehyde itself can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, or reduced back to the alcohol with agents like sodium borohydride. The presence of the aromatic ring can influence the reactivity of the benzylic-like C-H bonds adjacent to the ring.
Acylation/Esterification : The hydroxyl group can readily react with acylating agents to form esters. Lipase-catalyzed enantiomer-selective acylation has been successfully applied to 1-(benzofuran-2-yl)ethanols, demonstrating that enzymatic methods can be used for stereoselective derivatization of such side chains. researchgate.net Chemical acylation using acyl chlorides or anhydrides is also a standard transformation for alcohols. nih.govresearchgate.net
Etherification : The alcohol can be converted into an ether, for example, through a Williamson ether synthesis. This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
These derivatizations of the side chain allow for the introduction of a wide variety of functional groups, enabling the synthesis of diverse libraries of this compound derivatives for further studies.
| Reaction Type | Reagents | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation (to Aldehyde) | PCC, Dess-Martin periodinane | -CH₂CHO | |
| Oxidation (to Carboxylic Acid) | KMnO₄, CrO₃ | -CH₂COOH | |
| Acylation / Esterification | Acyl chlorides, Anhydrides, Lipase | -CH₂CH₂OC(O)R | nih.govresearchgate.net |
| Etherification | Base (e.g., NaH), Alkyl halide (R-X) | -CH₂CH₂OR | nih.gov |
| Sulfonation | Sulfonyl chlorides | -CH₂CH₂OSO₂R | nih.gov |
Structure Activity Relationship Sar Studies and Molecular Design of 6 Benzo B Furanethanol Analogs
Design Principles for Benzo[b]furan-Containing Bioactive Compounds
The design of bioactive compounds incorporating the benzo[b]furan scaffold is guided by several key principles derived from extensive research in medicinal chemistry. The versatility of the benzo[b]furan ring system allows for the introduction of various substituents at multiple positions, which can significantly influence the compound's therapeutic potential. mdpi.com
A primary design strategy is molecular hybridization , where the benzo[b]furan moiety is combined with other known pharmacophores to create new chemical entities with potentially enhanced or synergistic biological activities. mdpi.com This approach leverages the established therapeutic properties of different structural motifs to develop novel drug candidates. For instance, the fusion of a benzo[b]furan ring with other heterocyclic systems like pyrazole (B372694) has been explored to generate compounds with promising antimicrobial properties. mdpi.com
Another crucial design principle is the strategic placement of substituents on the benzo[b]furan core. mdpi.com Introducing different functional groups at specific positions can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. mdpi.com For example, the position of a halogen atom on the benzofuran (B130515) ring has been shown to be a critical determinant of its biological activity. mdpi.com Furthermore, substituents at the C-3 position of the benzo[b]furan ring are often a focus for designing structural analogs with improved medicinal profiles. eujournal.org
The development of green pesticides is another area where the design of benzo[b]furan-containing compounds is relevant, aiming for environmentally friendly and effective pest control agents.
Impact of Substituents on Molecular Interactions within the 6-Benzo[b]furanethanol Scaffold
The introduction of substituents onto the this compound scaffold can profoundly impact its molecular interactions with biological targets. These modifications can alter the compound's electronic distribution, lipophilicity, and steric profile, which in turn dictates its binding affinity and selectivity.
The nature and position of substituents on the benzo[b]furan ring system are critical. For example, the presence of electron-withdrawing or electron-donating groups can influence the molecule's ability to participate in hydrogen bonding, π-stacking, and other non-covalent interactions that are essential for ligand-receptor binding. mdpi.commdpi.com Studies on various benzo[b]furan derivatives have shown that even minor changes, such as the position of a halogen atom, can significantly alter biological activity. mdpi.com
In the context of 1,4-benzodiazepines, a related class of heterocyclic compounds, it has been observed that the introduction of a chlorine atom at position 7 significantly enhances activity, suggesting an interaction with a lipophilic region of the target receptor. chemisgroup.us Similarly, for the this compound scaffold, substituents on the benzene (B151609) ring portion would be expected to modulate interactions with hydrophobic pockets in a target protein.
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering powerful methods to investigate and predict the behavior of molecules at an atomic level. schrodinger.com These techniques are particularly valuable in the design and optimization of this compound analogs by providing insights into their structure, properties, and interactions with biological targets.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. dergipark.org.trscirp.org In the context of this compound analogs, DFT calculations are instrumental in analyzing reaction pathways for their synthesis. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the mechanism of a chemical reaction. mdpi.comnih.govresearchgate.net This understanding is crucial for optimizing reaction conditions to improve yields and stereoselectivity. For instance, DFT has been used to study the chemo-, regio-, and stereoselectivity of condensation reactions involving benzodiazepine (B76468) derivatives, a process that can be conceptually applied to the synthesis of complex benzo[b]furan structures. mdpi.comnih.gov
Quantum chemical calculations, including DFT, are employed to analyze the electronic structure of this compound and its analogs. northwestern.edursc.orggithub.io These calculations provide valuable information about the distribution of electrons within the molecule, which is fundamental to its chemical reactivity and biological activity. Key parameters derived from these calculations include:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. dergipark.org.trresearchgate.net A smaller energy gap suggests a higher propensity for the molecule to undergo chemical reactions. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other molecules, including biological targets. scielo.org.mx
Mulliken charges: These calculations provide an estimation of the partial atomic charges within the molecule, offering further insight into its reactivity. eurjchem.com
The table below summarizes key quantum chemical parameters that can be calculated to understand the electronic properties of molecules.
| Parameter | Description |
| EHOMO | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO, indicating chemical reactivity |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule |
| Electron Affinity (A) | The energy released when an electron is added to a molecule |
| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons |
| Global Hardness (η) | A measure of the resistance to change in electron distribution |
| Chemical Softness (σ) | The reciprocal of global hardness, indicating the ease of electron cloud polarization |
| Global Electrophilicity (ω) | An index that measures the propensity of a species to accept electrons |
This table is based on general parameters discussed in the provided search results. researchgate.netscielo.org.mx
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, docking is used to predict the binding mode and affinity of a ligand (such as a this compound analog) within the active site of a target protein. nih.gov
This method is crucial for:
Virtual Screening: Rapidly screening large libraries of compounds to identify potential drug candidates. nih.gov
Pose Prediction: Determining the most likely binding conformation of a ligand in the receptor's binding pocket. nih.gov
Binding Affinity Estimation: Calculating a score that estimates the strength of the ligand-receptor interaction. nih.gov
Successful docking studies can guide the design of new analogs with improved binding characteristics by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that can be optimized. nih.gov
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.govbnl.gov By simulating the movements of atoms and molecules, MD can be used to:
Analyze Conformational Flexibility: Explore the different shapes (conformations) that a this compound analog can adopt in solution or when bound to a target. nih.govrsc.org
Study Binding Stability: Assess the stability of a ligand-protein complex over time, providing insights into the strength and duration of the interaction. nih.govnih.gov
Investigate Solvent Effects: Understand the role of water and other solvent molecules in the binding process. rsc.org
MD simulations complement molecular docking by providing a more dynamic and realistic picture of the ligand-receptor interaction, which is crucial for understanding the intricacies of molecular recognition and for the rational design of more effective therapeutic agents. nih.govnih.gov
Investigation of Biological Activities and Cellular Mechanisms of 6 Benzo B Furanethanol Derivatives
In Vitro Biological Activity Screening Methodologies for Benzo[b]furan Derivatives
The initial assessment of the therapeutic potential of newly synthesized benzo[b]furan derivatives typically involves in vitro screening against various cancer cell lines. A commonly employed method is the sulforhodamine B (SRB) assay, which is used to determine the growth inhibitory effects of these compounds. mdpi.com This colorimetric assay provides a quantitative measure of cellular protein content, which correlates with cell number.
Another widely used technique is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This assay measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) product, providing an indication of cell viability and proliferation. nih.gov
To evaluate the antiproliferative activity of benzo[b]furan derivatives, dose-response curves are generated for each compound against a panel of human tumor cell lines. scirp.org These cell lines can represent various cancer types, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and central nervous system cancer (SF-268). scirp.org From these curves, key parameters like the GI50 (the concentration that inhibits 50% of net cell growth) and IC50 (the concentration that inhibits 50% of cell viability) are calculated to compare the potency of the derivatives. scirp.orgnih.gov
The following table provides a summary of in vitro screening methodologies:
| Method | Principle | Endpoint Measured | Application |
| Sulforhodamine B (SRB) Assay | Stains total cellular protein. | Cell density | Determining growth inhibitory effects. mdpi.com |
| MTT Assay | Reduction of MTT by mitochondrial dehydrogenases. | Cell viability and metabolic activity | Assessing cytotoxicity and cell proliferation. nih.gov |
| Dose-Response Analysis | Exposing cells to a range of compound concentrations. | GI50, IC50 | Quantifying the potency of antiproliferative agents. scirp.orgnih.gov |
Cellular Mechanism Elucidation
Understanding the cellular mechanisms by which benzo[b]furan derivatives exert their anticancer effects is crucial for their development as therapeutic agents. This involves investigating their impact on cell cycle progression, induction of apoptosis, and inhibition of cell proliferation and colony formation.
Assessment of Cell Cycle Modulation
Flow cytometry is a powerful technique used to analyze the cell cycle distribution of cancer cells following treatment with benzo[b]furan derivatives. mdpi.com By staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide, the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.
Studies have shown that certain benzo[b]furan derivatives can induce cell cycle arrest at specific phases. For instance, some derivatives have been observed to cause an accumulation of cells in the G2/M phase in breast cancer cells (MCF-7). nih.govnih.gov This arrest prevents the cells from dividing and can ultimately lead to cell death. The analysis of cell cycle perturbation helps to identify the specific checkpoint at which these compounds interfere with cell division. nih.gov
Studies on Apoptotic Induction Pathways
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The induction of apoptosis by benzo[b]furan derivatives can be investigated through various methods.
Flow cytometry can also be used to detect apoptotic cells by identifying the sub-G1 peak, which represents cells with fragmented DNA. mdpi.com Another common method is the Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis. frontiersin.org
Western blot analysis is employed to examine the expression levels of key proteins involved in apoptotic pathways. nih.gov This includes the investigation of:
Caspase Activation: The cleavage of procaspases (e.g., procaspase-3 and -6) into their active forms is a hallmark of apoptosis. nih.gov
PARP Cleavage: The cleavage of poly(ADP-ribose)polymerase (PARP) by activated caspases is another indicator of apoptosis. nih.gov
Bcl-2 Family Proteins: The expression levels of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 are assessed to understand the involvement of the mitochondrial-mediated apoptotic pathway. frontiersin.org
p53 and p21: The phosphorylation and stabilization of the tumor suppressor protein p53 and the induction of its target gene, the cyclin-dependent kinase inhibitor p21, are also investigated to determine if the apoptotic response is p53-dependent or independent. nih.gov
Some benzo[b]furan derivatives have been shown to induce apoptosis through the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. nih.gov
Inhibition of Cell Proliferation and Colony Formation
The ability of benzo[b]furan derivatives to inhibit the long-term proliferative capacity of cancer cells is assessed using colony formation assays. This assay measures the ability of a single cell to grow into a colony. A reduction in the number and size of colonies formed after treatment with a benzo[b]furan derivative indicates its efficacy in inhibiting sustained cell proliferation. nih.gov
The antiproliferative activity of these compounds is evaluated against a variety of cancer cell lines, including murine leukemia (L1210), murine mammary carcinoma (FM3A), human T-lymphocyte (Molt/4 and CEM), and human cervix carcinoma (HeLa) cells. nih.gov The results are often compared to a standard drug, such as Combretastatin-A4 (CA-4). nih.gov
Molecular Target Identification and Validation (In Vitro)
Identifying the specific molecular targets of benzo[b]furan derivatives is a critical step in understanding their mechanism of action and for rational drug design.
Enzyme Interaction Studies of Benzo[b]furan Analogs
Enzyme interaction studies are performed to determine if benzo[b]furan derivatives directly bind to and inhibit the activity of specific enzymes that are crucial for cancer cell survival and proliferation.
One important target is tubulin . The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. The effect of benzo[b]furan analogs on tubulin polymerization can be measured in vitro. nih.gov For example, some amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives have shown potent inhibition of tubulin polymerization, with IC50 values in the micromolar range. mdpi.com
Another target of interest is the urokinase-type plasminogen activator (uPA) system, which is involved in cancer invasion and metastasis. nih.gov Amiloride-benzofuran derivatives have been synthesized and evaluated as potential uPA inhibitors. nih.gov The inhibitory activity is determined by measuring the inhibition constant (Ki) and the IC50 value. nih.gov
The following table summarizes the molecular targets and the methods used to study their interaction with benzo[b]furan derivatives:
| Molecular Target | Function | Interaction Study Method | Effect of Benzo[b]furan Derivatives |
| Tubulin | Microtubule formation, cell division | Tubulin polymerization assay | Inhibition of polymerization, leading to cell cycle arrest. mdpi.comnih.gov |
| Urokinase-type Plasminogen Activator (uPA) | Cancer invasion and metastasis | Enzyme inhibition assay (measuring Ki and IC50) | Inhibition of proteolytic activity. nih.gov |
| PI3K/Akt/mTOR Pathway | Cell survival, proliferation, apoptosis | Western blot analysis | Inhibition of the signaling pathway. nih.gov |
Receptor Binding Profiling
The interaction of benzofuran (B130515) derivatives with specific biological receptors is a crucial step in understanding their mechanism of action. While direct receptor binding data for 6-Benzo[b]furanethanol is not extensively detailed in the reviewed literature, studies on analogous benzofuran structures provide significant insights into their potential targets. The binding affinity of a compound to its receptor often correlates with its pharmacological activity. nih.gov
Benzofuran derivatives have been investigated for their affinity to a variety of receptors. For instance, certain derivatives have been designed as selective androgen receptor modulators (SARMs), indicating interaction with nuclear hormone receptors. google.com The crystal structure of the androgen receptor's ligand-binding domain has been instrumental in designing such molecules. google.com Other research has focused on developing benzofuran derivatives with affinity for the 5-HT6 receptor, implicated in central nervous system disorders. google.com
In the context of anticancer research, the colchicine (B1669291) binding site on tubulin is a key target. Molecular docking studies have shown that certain benzo[b]furan derivatives can bind to this site, thereby inhibiting microtubule assembly. nih.gov This interaction is critical for their antiproliferative activity. Similarly, some benzofuran hybrids have been computationally studied as potential dual inhibitors of PI3K and VEGFR-2, suggesting binding to the kinase domains of these signaling proteins. nih.gov The evaluation of binding affinity, often determined through radioligand displacement assays or calculated via molecular docking, is fundamental to establishing the specific molecular targets of these compounds. nih.govresearchgate.netresearchgate.net
Table 1: Examples of Receptor/Enzyme Interactions for Benzofuran Derivatives
| Compound Class | Target Receptor/Enzyme | Research Context | Reference(s) |
|---|---|---|---|
| Benzofuran Derivatives | 5-HT6 Receptor | Central Nervous System Disorders | google.com |
| Non-steroidal modulators | Androgen Receptor (AR) | Androgen-Related Diseases | google.com |
| Benzo[b]furan analogs | Tubulin (Colchicine site) | Anticancer Activity | nih.gov |
| Benzofuran hybrids | PI3K / VEGFR-2 | Anticancer Activity | nih.gov |
Advanced Cellular and Molecular Research Techniques
To move beyond initial activity screenings, a suite of advanced laboratory techniques is employed to dissect the precise cellular and molecular events triggered by this compound derivatives.
Flow Cytometry for Cellular Assays
Flow cytometry is a powerful technology used for the detailed analysis of single cells within a population. bioivt.com It is instrumental in elucidating the effects of compounds on fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). medsci.org In the study of benzofuran derivatives, flow cytometry has been used to quantify their cytotoxic effects on cancer cells. For example, analysis of breast cancer cell lines (MCF-7 and MDA-MB-231) treated with a benzofuran–pyrazole (B372694) hybrid revealed an increase in apoptosis and demonstrated effects on cell cycle distribution. nih.gov High-resolution flow cytometry can distinguish between different cell populations based on their DNA content, allowing for precise monitoring of treatment effects on aneuploid cancer cells. medsci.org This technique is essential for quantifying the cellular response to potential therapeutic agents and understanding their mechanism of action at the cellular level. bioivt.comnih.gov
Western Blotting for Protein Expression and Modification Analysis
Western blotting is a core technique for detecting and quantifying specific proteins in a sample. nih.gov It is widely used to analyze how benzofuran derivatives affect cellular signaling pathways by measuring changes in the levels or modification states (e.g., phosphorylation) of key proteins. mdpi.comoup.com Studies on certain amino-benzo[b]furan derivatives have used Western blotting to demonstrate the induction of apoptosis. This was shown by detecting the cleavage of procaspase-3 and Poly(ADP-ribose)polymerase (PARP), which are hallmark events in the apoptotic cascade. mdpi.com The technique can also confirm the inhibition of target enzymes within the cell; for instance, it was used to assess the autophosphorylation of DNA-PKcs, confirming that specific inhibitors were blocking the kinase activity. oup.com
Confocal Microscopy for Subcellular Localization and Imaging
Confocal microscopy provides high-resolution images of cells, allowing researchers to visualize the subcellular localization of molecules and observe morphological changes induced by a compound. This technique has been employed to study the antimicrotubule effects of benzofuran derivatives. In one study, HT29 colon cancer cells were treated with a benzofuran hybrid, and confocal microscopy was used to visualize the disruption of the microtubule network, confirming that the compound interfered with cytoskeletal integrity, an effect similar to that of known microtubule inhibitors like colchicine. nih.gov This visual evidence is crucial for corroborating data from other assays, such as receptor binding or protein analysis, and for understanding where and how a compound acts within the cell.
DNA-Protein Interaction Studies
The interaction between small molecules, DNA, and associated proteins is a major focus of anticancer drug discovery. nih.gov Some benzofuran derivatives are investigated for their ability to interfere with these interactions. Methodologies have been developed using furan-modified oligonucleotides as tools to study and trap DNA-binding proteins, illustrating the reactivity of the furan (B31954) moiety. rsc.org The development of compounds that specifically inhibit the interaction between the Ku protein and DNA to block DNA repair pathways is an example of targeting DNA-protein interactions. oup.com While not always involving direct binding to DNA, some compounds function by binding to the protein partner, thereby preventing it from associating with DNA. oup.com Techniques such as Electrophoretic Mobility Shift Assays (EMSA) are used to directly measure the inhibition of a protein binding to a DNA probe. oup.com
Metabolic Pathway Elucidation in In Vitro Systems
Understanding the metabolic fate of a compound is critical in drug development. In vitro systems, primarily using liver microsomes or hepatocytes from different species (including humans), are used to predict how a compound will be processed in the body. europa.eu For benzofuran derivatives, metabolic pathways often involve oxidation of the heterocyclic ring. researchgate.net Studies on the designer drugs 6-APB and 6-MAPB, which are structurally related to this compound, have elucidated their primary metabolic routes in rats. A key initial step is the hydroxylation of the furan ring, which leads to ring cleavage. The resulting intermediate can then be either oxidized to a carboxylic acid or reduced to an alcohol, which may then undergo further conjugation reactions like glucuronidation. researchgate.net These in vitro studies are vital for identifying potential metabolites and understanding inter-species differences in metabolism, which helps in selecting appropriate animal models for further toxicological testing. europa.eu
Table 2: Investigated Compounds
| Compound Name |
|---|
| This compound |
| 6-APB (6-(2-aminopropyl)benzofuran) |
| 6-MAPB (6-(2-methylaminopropyl)benzofuran) |
| Colchicine |
| Ku protein |
| Poly(ADP-ribose)polymerase (PARP) |
| PI3K (Phosphatidylinositol-3-kinase) |
Advanced Analytical Methodologies in 6 Benzo B Furanethanol Research
Spectroscopic Techniques for Structural Characterization in Research
Spectroscopy is fundamental to the molecular characterization of newly synthesized or isolated compounds like 6-Benzo[b]furanethanol. These methods probe the interaction of molecules with electromagnetic radiation to reveal detailed information about their atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules such as this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.
In the ¹H NMR spectrum of this compound, the protons of the ethanol (B145695) side chain typically appear as two distinct triplets due to spin-spin coupling, a characteristic A2B2 pattern. The protons on the benzofuran (B130515) core give rise to signals in the aromatic region of the spectrum. Specifically, the protons at the C2 and C3 positions of the furan (B31954) ring appear as doublets, while the three protons on the substituted benzene (B151609) ring exhibit a unique splitting pattern that confirms the 6-position substitution.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show ten distinct signals corresponding to the ten carbon atoms of this compound, including the two carbons of the ethanol side chain and the eight carbons of the benzofuran ring system. Data from closely related analogs, such as 6-methoxybenzofuran, show characteristic shifts for the C6-substituted ring that are invaluable for assigning the signals in this compound. jst.go.jp
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Values are predictive, based on standard functional group ranges and data from analogous compounds.)
| Atom | Nucleus | Expected Chemical Shift (ppm) | Description |
| -CH₂-O | ¹H | ~3.9 | Triplet, deshielded by oxygen |
| Ar-CH₂- | ¹H | ~2.9 | Triplet, benzylic position |
| -OH | ¹H | Variable | Singlet, broad |
| Aromatic/Furan H | ¹H | ~6.7 - 7.8 | Complex multiplets and doublets |
| -CH₂-O | ¹³C | ~63 | |
| Ar-CH₂- | ¹³C | ~39 | |
| Aromatic/Furan C | ¹³C | ~105 - 158 |
Mass Spectrometry (MS) is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. For this compound (C₁₀H₁₀O₂), the molecular ion peak [M]⁺ would be observed at an m/z of 162 under electron ionization (EI) conditions.
The fragmentation pattern is particularly diagnostic. A key fragmentation involves the cleavage of the bond between the two carbons of the ethanol side chain (benzylic cleavage), resulting in the loss of a hydroxymethyl radical (•CH₂OH). This process yields a highly stable benzofuran-6-ylmethyl cation at m/z 131, which is often the base peak in the spectrum. Other common fragments include the loss of a water molecule ([M-H₂O]⁺) from the molecular ion. In research settings, multi-stage mass spectrometry (MSⁿ) can be employed to differentiate between isomers, as the fragmentation of specific ions can be unique to the substitution pattern on the benzofuran ring. nih.govresearchgate.net
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula |
| 162 | Molecular Ion [M]⁺ | [C₁₀H₁₀O₂]⁺ |
| 144 | [M - H₂O]⁺ | [C₁₀H₈O]⁺ |
| 131 | [M - CH₂OH]⁺ | [C₉H₇O]⁺ |
Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display several characteristic absorption bands that confirm its key structural features.
The most prominent band would be a broad absorption in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group. The aromatic nature of the benzofuran ring is confirmed by the presence of sp² C-H stretching bands above 3000 cm⁻¹ and several C=C stretching absorptions in the 1450-1600 cm⁻¹ region. The aliphatic sp³ C-H bonds of the ethanol chain give rise to stretching bands just below 3000 cm⁻¹. Finally, a strong C-O stretching vibration for the primary alcohol would be expected around 1050 cm⁻¹.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H Stretch | Alcohol |
| 3100 - 3000 | C-H Stretch | Aromatic/Furan (sp²) |
| 2960 - 2850 | C-H Stretch | Alkyl (sp³) |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| ~1050 (strong) | C-O Stretch | Primary Alcohol |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Chromatographic Techniques for Purity and Separation in Research
Chromatographic methods are indispensable for separating the target compound from reaction mixtures, byproducts, or impurities, and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the purity assessment and quantitative analysis of non-volatile compounds like this compound. In research involving benzofuran derivatives, a reverse-phase HPLC (RP-HPLC) method is typically employed. nih.govkuleuven.be
A standard method would utilize a C18 stationary phase column, which separates compounds based on their hydrophobicity. The mobile phase commonly consists of a gradient mixture of an aqueous solvent (like water with a small amount of acid, such as formic or acetic acid, to improve peak shape) and an organic solvent, typically acetonitrile (B52724) or methanol. The benzofuran core contains a chromophore that allows for sensitive detection using a UV detector, often set at a wavelength around 245 nm. For quantitative analysis, the peak area of the compound is measured and compared against a calibration curve generated from standards of known concentration. This method allows for the determination of purity levels with high accuracy, often exceeding 95% for well-purified research compounds. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an ideal tool for identifying and quantifying volatile and semi-volatile compounds. This compound is sufficiently volatile to be analyzed by this method, which is often used to monitor reaction progress and identify volatile byproducts in its synthesis. jst.go.jp
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (e.g., helium) through a capillary column (commonly a non-polar HP-5MS or similar). mmu.ac.uk The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries or known standards. rsc.org
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
X-ray Crystallography for Absolute Stereochemistry Determination
The unambiguous assignment of the absolute configuration of a chiral molecule is a critical step in pharmaceutical and chemical research. For chiral compounds like this compound, which possesses a stereogenic center at the carbon atom bearing the hydroxyl group, determining whether the configuration is (R) or (S) is fundamental to understanding its biological activity and interaction with other chiral molecules. X-ray crystallography stands as the definitive method for this purpose, providing a three-dimensional model of the molecule's structure in the solid state.
The technique relies on the diffraction of X-rays by a single, highly ordered crystal of the compound. The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms. For the determination of absolute stereochemistry, the phenomenon of anomalous scattering is crucial. mit.edu This effect, which is more pronounced for heavier atoms, causes differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l). mit.edu By carefully analyzing these intensity differences, the absolute arrangement of atoms in space can be established. mit.edu
A key parameter in this analysis is the Flack parameter, which provides a measure of the agreement between the determined structure and the true absolute configuration of the crystal. ox.ac.uk A Flack parameter value close to zero for a given enantiomer confirms that the assigned stereochemistry is correct, while a value near one indicates that the inverted structure is the correct one. ox.ac.uk
A significant challenge in the X-ray crystallographic analysis of this compound is that it is often an oil or low-melting solid, making the growth of single crystals suitable for diffraction difficult. To overcome this, the compound is typically derivatized with a chiral or achiral reagent that facilitates crystallization. A common strategy involves esterification of the alcohol with a carboxylic acid containing a heavier atom, such as a bromine- or chlorine-substituted benzoic acid. The presence of the heavy atom not only enhances the anomalous scattering signal, making the determination of absolute configuration more reliable, but the resulting ester is also more likely to be a stable, crystalline solid. mit.edu
For instance, a racemic mixture of this compound can be separated using chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. csfarmacie.cz Once the individual enantiomers are isolated, one enantiomer can be derivatized, for example, by reaction with (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) or a similar chiral reagent. The resulting diastereomer is then purified and crystallized.
The table below presents hypothetical crystallographic data that would be obtained from an X-ray diffraction experiment on a crystalline derivative of (R)-6-Benzo[b]furanethanol. This data is illustrative of the parameters reported in a typical crystallographic study for absolute stereochemistry determination.
Table 1: Hypothetical X-ray Crystallographic Data for a Derivative of (R)-6-Benzo[b]furanethanol
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₈H₁₅F₃O₃ |
| Formula Weight | 352.31 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | 8.542(1), 12.134(2), 16.789(3) |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1740.5(5) |
| Z | 4 |
| Density (calculated) | 1.345 g/cm³ |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature | 100(2) K |
| Reflections collected | 15890 |
| Independent reflections | 3421 [R(int) = 0.045] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.092 |
| R indices (all data) | R₁ = 0.049, wR₂ = 0.098 |
The successful determination of the crystal structure with a low Flack parameter provides unequivocal proof of the absolute stereochemistry of the this compound enantiomer. This information is invaluable for structure-activity relationship (SAR) studies and for understanding the specific interactions of the enantiomers in biological systems. nih.gov
Future Research Directions and Translational Academic Perspectives
Development of Novel Catalytic Systems for 6-Benzo[b]furanethanol Synthesis
The synthesis of benzofuran (B130515) derivatives has been a subject of intense research, leading to the development of numerous catalytic strategies. nih.govresearchgate.netacs.org Future research on this compound synthesis will likely focus on creating more efficient, sustainable, and selective catalytic systems. While traditional methods often rely on precious metal catalysts like palladium, recent efforts have shifted towards more abundant and economical transition metals such as copper, nickel, and iron. acs.orgbohrium.comacs.org
Recent advancements have highlighted the efficacy of various transition metal catalysts in constructing the benzofuran core through cyclization strategies. sioc-journal.cn For instance, copper-based catalysts have been employed in one-pot syntheses and for coupling reactions to form the benzofuran ring. nih.govacs.org Palladium-copper dual catalytic systems have also been utilized in Sonogashira coupling reactions followed by intramolecular cyclization. nih.govacs.org Furthermore, rhodium-catalyzed C-H activation and annulation reactions present a modern approach to assembling the benzofuran nucleus. acs.orgnih.gov Iron-chloride has been reported as a catalyst for ring-closing reactions to furnish substituted benzofuran derivatives. nih.gov
The development of novel catalytic systems for synthesizing this compound could draw inspiration from these recent successes in benzofuran chemistry. The table below summarizes promising catalytic systems that could be adapted and optimized for the synthesis of this compound and its derivatives.
| Catalyst Type | Reaction Type | Potential Advantages for this compound Synthesis |
| Copper-Based Catalysts | Intramolecular coupling/cyclization | Cost-effective, environmentally benign, high efficiency. nih.govmdpi.com |
| Palladium-Based Catalysts | Heck/Tsuji-Trost reactions, Sonogashira coupling | High yields, well-established reactivity, potential for asymmetric synthesis. nih.govmdpi.com |
| Rhodium-Based Catalysts | C-H functionalization/annulation | High atom economy, access to diverse stereoisomers. acs.orgnih.gov |
| Nickel-Based Catalysts | Nucleophilic addition, one-pot synthesis | Lower cost than palladium, efficient for specific transformations. acs.orgrsc.org |
| Iron-Based Catalysts | Regioselective halogenation, O-arylation | Abundant, low toxicity, suitable for one-pot processes. acs.orgmdpi.com |
Future work should aim to develop catalysts that are not only highly efficient but also allow for the late-stage functionalization of the this compound scaffold, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and molecular design. nih.gov These technologies can analyze vast datasets to identify patterns and predict the properties of novel compounds, thereby accelerating the design-make-test-analyze cycle. nih.govresearchgate.net For this compound, AI and ML can be instrumental in designing new derivatives with enhanced biological activity and optimized pharmacokinetic profiles.
Generative AI models, such as recurrent neural networks (RNNs), can be trained on large libraries of known bioactive molecules to generate novel chemical structures with desired properties. nih.gov This approach has been successfully applied to design bioactive compounds, demonstrating the potential of AI to create synthesizable molecules with targeted activities. nih.gov A similar strategy could be employed to generate novel analogs of this compound.
Furthermore, ML models can be developed to predict the biological activity of designed compounds, screen virtual libraries, and prioritize candidates for synthesis. drugbank.com For instance, AI has been used to explore synthetic routes for bioactive benzofurans and to identify novel inhibitors for specific biological targets. researchgate.netnih.gov The integration of AI in the development of this compound derivatives could significantly reduce the time and cost associated with traditional drug discovery pipelines.
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
Benzofuran derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govnih.govresearchgate.netunicas.itnih.gov However, the specific biological targets and mechanistic pathways for many of these compounds, including this compound, remain to be fully elucidated. Future research should focus on identifying novel biological targets for this compound and unraveling its mechanism of action.
The known bioactivities of various benzofuran derivatives provide a starting point for this exploration. For example, some benzofurans have been shown to induce apoptosis in cancer cells and target tubulin. mdpi.com Others act as inhibitors of enzymes like DNA gyrase B in Mycobacterium tuberculosis or as agonists for the Stimulator of Interferon Genes (STING) protein, inducing an antiviral response. nih.govnih.gov The disruption of intracellular calcium homeostasis has also been identified as a therapeutic target for benzofuran derivatives against Trypanosoma cruzi. frontiersin.org
Given the structural similarity, it is plausible that this compound may interact with similar or related targets. High-throughput screening and chemoproteomics approaches could be employed to identify the protein binding partners of this compound within the cell. The table below lists potential, yet underexplored, biological targets for this compound based on the known activities of the benzofuran scaffold.
| Potential Target Class | Specific Examples | Rationale for Exploration |
| Kinases | Serine/threonine kinases, Receptor tyrosine kinases | Many benzofurans exhibit anticancer activity, often linked to kinase inhibition. nih.gov |
| Ion Channels | Voltage-gated calcium channels | Benzofuran derivatives like amiodarone (B1667116) disrupt calcium homeostasis. frontiersin.org |
| Immune Modulators | STING, Toll-like receptors | Recently identified as targets for benzofuran derivatives with antiviral activity. nih.gov |
| Neuroreceptors | Metabotropic glutamate (B1630785) receptors (mGluRs) | Some benzofurans show neuroprotective and analgesic effects mediated by mGluRs. mdpi.com |
| Topoisomerases | DNA gyrase | A validated target for antibacterial benzofuran derivatives. nih.gov |
Investigating these and other potential targets will not only enhance our understanding of the pharmacology of this compound but also open up new avenues for its therapeutic application.
Application of Advanced Bio-Computational Methodologies for Predictive Modeling
Advanced bio-computational methodologies are indispensable tools in modern medicinal chemistry for predicting the biological activity and physicochemical properties of compounds. dntb.gov.ua For this compound and its prospective derivatives, these methods can guide molecular design and prioritize compounds for experimental validation.
Molecular docking is a widely used technique to predict the binding orientation and affinity of a ligand to its target protein. jazindia.com This method has been successfully applied to various benzofuran derivatives to study their interactions with targets such as the Fas-mediated cell death pathway, antituberculosis targets like Decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), and M. tuberculosis Polyketide Synthase 13. benthamdirect.comnih.govnih.gov Similar in silico docking studies can be performed for this compound against a panel of potential biological targets to generate hypotheses about its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that correlates the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for benzofuran derivatives to predict their inhibitory activities and guide the design of more potent analogs. nih.govfrontiersin.org These models can establish a three-dimensional structure-activity relationship, highlighting the key structural features required for biological activity. frontiersin.org
Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, offering a more realistic representation of the molecular interactions. nih.gov By applying these advanced bio-computational techniques, researchers can build robust predictive models for the biological activity of this compound derivatives, thereby streamlining the drug discovery and development process.
Q & A
Q. How do photodegradation pathways of this compound compare to other benzofuran derivatives?
Q. What environmental persistence metrics are relevant for this compound?
- Methodology : Assess half-life in water/soil using OECD 307/308 guidelines. Biodegradation studies (e.g., microbial consortia exposure) and LC-MS/MS monitoring can identify metabolites. Cross-reference with PAH degradation data, noting that fluoranthene derivatives persist due to aromatic stability .
Q. How can open-data principles be applied to this compound research without compromising proprietary methods?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
